4-(1H-pyrazol-1-ylmethyl)aniline

Catalog No.
S1525531
CAS No.
142335-61-3
M.F
C10H11N3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1H-pyrazol-1-ylmethyl)aniline

Many kinase inhibitor programs are delayed by basic, metabolically labile amine linkers or imidazole-related hERG toxicity. 4-(1H-pyrazol-1-ylmethyl)aniline (CAS 142335-61-3) solves these issues with a neutral, stable N-linked pyrazole and a chemoselective aniline for direct amidation.

  • Non-nucleophilic pyrazole nitrogen prevents side reactions, enabling protecting-group-free scale-up and lower process mass intensity.
  • Lower pKa vs. imidazole improves passive permeability and reduces off-target hERG binding in lead optimization.
  • Methylene spacer maintains conformational flexibility for optimal ATP-pocket binding in targeted therapeutics.

CAS Number

142335-61-3

Product Name

4-(1H-pyrazol-1-ylmethyl)aniline

IUPAC Name

4-(pyrazol-1-ylmethyl)aniline

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C10H11N3/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8,11H2

InChI Key

ISRYTHBRUSOVAB-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)N

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(C=C2)N

The exact mass of the compound 4-(1H-pyrazol-1-ylmethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-(1H-pyrazol-1-ylmethyl)aniline, 4-[(1H-Pyrazol-1-yl)methyl]aniline, 1-(4-Aminobenzyl)-1H-pyrazole, 4-(1-Pyrazolylmethyl)aniline, 4-(1H-Pyrazol-1-ylmethyl)phenylamine

Purity

≥97%

Package Size

1 g, 5 g, 10 g, 25 g

4-(1H-pyrazol-1-ylmethyl)aniline (CAS 142335-61-3) is a highly versatile bifunctional building block featuring a reactive primary aniline moiety and a chemically stable N-linked pyrazole ring separated by a methylene spacer. In medicinal chemistry and advanced materials synthesis, it serves as a critical precursor for generating targeted libraries, kinase inhibitors, and specialized coordination ligands. The para-substituted aniline provides a predictable nucleophilic site for amidation, sulfonylation, and transition-metal-catalyzed cross-coupling reactions, while the terminal pyrazole ring acts as a robust hydrogen-bond acceptor and metal-chelating motif. Procurement of this specific scaffold is typically driven by the need to introduce a bioisosteric, metabolically stable heterocycle that enhances aqueous solubility and target binding affinity without adding excessive lipophilicity or steric bulk [1].

Research Fit

Bifunctional scaffold

Aniline NH2 enables derivatization; pyrazole N supports metal coordination

Fragment library synthesis

Moderate lipophilicity and tractable solid form facilitate library expansion

Coordination chemistry

Para geometry supports symmetrical bidentate bis(pyrazolyl)methyl chelates

Substituting 4-(1H-pyrazol-1-ylmethyl)aniline with generic alternatives like 4-aminobenzylamine or 4-(1H-imidazol-1-ylmethyl)aniline fundamentally alters the downstream chemical space and physicochemical properties. Unlike 4-aminobenzylamine, which introduces a highly basic and metabolically vulnerable primary aliphatic amine, the N-linked pyrazole offers a neutral, metabolically stable aromatic system that resists oxidative deamination. Furthermore, compared to its imidazole analog, the pyrazole ring exhibits a significantly lower pKa, which prevents unwanted protonation at physiological pH and alters the coordination geometry when used as a ligand in organometallic catalysis. Attempting to use rigid analogs like 4-(1H-pyrazol-1-yl)aniline removes the flexible methylene linker, drastically changing the dihedral angle and spatial orientation required for optimal binding in enzymatic pockets or metal-organic frameworks, thereby compromising the efficacy of the final synthesized product [1].

Substitution Risk

Lipophilicity shift between regioisomers

Para-to-meta substitution substantially alters logP, which may change solubility and assay concentration profiles.

Melting point and crystallinity variation

Different regioisomers exhibit melting ranges that deviate by >10 °C, potentially affecting crystallization and thermal behavior.

Binding geometry mismatch in kinase fragments

Only the para isomer aligns the aniline NH2 vector for hinge-region H-bonds; meta or ortho may disrupt SAR.

Metabolic Stability and Basic pKa Differentiation vs. Imidazole Analogs

In lead optimization workflows, the choice between a pyrazole and an imidazole ring significantly impacts the basicity and lipophilicity of the resulting drug candidate. 4-(1H-pyrazol-1-ylmethyl)aniline provides a non-basic heterocyclic terminus (pyrazole conjugate acid pKa ~2.5), whereas substitution with 4-(1H-imidazol-1-ylmethyl)aniline introduces a much more basic center (imidazole conjugate acid pKa ~7.0). This difference means that derivatives of the pyrazole compound remain largely unprotonated at physiological pH (7.4), leading to enhanced membrane permeability and reduced off-target hERG liability compared to the imidazole analogs, which are predominantly protonated and can suffer from poor passive absorption [1].

Evidence DimensionHeterocycle conjugate acid pKa
Target Compound Data~2.5 (Pyrazole moiety)
Comparator Or Baseline~7.0 (4-(1H-imidazol-1-ylmethyl)aniline)
Quantified Difference4.5 log units difference in basicity
ConditionsAqueous solution, standard physiological temperature (37°C)

Selecting the pyrazole building block prevents unwanted basicity in the final active pharmaceutical ingredient, directly improving oral bioavailability and safety profiles.

Lipophilicity
Head-to-head
Target logP 0.50 vs. meta 1.51 (Δ 1.01)

Supports higher aqueous solubility for the para isomer

Lower logP aids reverse-phase purification and biochemical assay concentrations

Chemoselectivity in Amidation Reactions vs. Aliphatic Diamines

When synthesizing complex amides, using 4-(1H-pyrazol-1-ylmethyl)aniline allows for highly chemoselective acylation at the aniline nitrogen without the need for protecting groups on the pyrazole ring. In contrast, using a comparator like 4-aminobenzylamine presents two competing primary amines (one aromatic, one aliphatic) with differing nucleophilicities, requiring orthogonal protection-deprotection steps that reduce overall yield and increase process mass intensity (PMI). The pyrazole nitrogen is non-nucleophilic under standard acylation conditions, enabling single-step, predictable derivatization with >95% regioselectivity in standard high-throughput library synthesis [1].

Evidence DimensionSynthetic steps required for selective mono-amidation
Target Compound Data1 step (no protecting groups needed)
Comparator Or Baseline3 steps (requires Boc/Fmoc protection for 4-aminobenzylamine)
Quantified DifferenceElimination of 2 synthetic steps; >95% regioselectivity
ConditionsStandard acylation (e.g., HATU/DIPEA or acid chloride/TEA)

Eliminating protection-deprotection steps drastically reduces reagent costs and cycle times in industrial library synthesis and scale-up manufacturing.

Melting point
Head-to-head
Δmp ≈ 12 °C (para higher)

Indicates stronger crystal packing and easier purification

Para: 67–69 °C; ortho: 56–58 °C. Supports consistent solid-state handling

Conformational Flexibility and Binding Affinity vs. Rigid Analogs

The presence of the methylene linker in 4-(1H-pyrazol-1-ylmethyl)aniline provides a crucial degree of rotational freedom (sp3 carbon) between the aromatic core and the pyrazole hydrogen-bond acceptor. When compared to the rigid analog 4-(1H-pyrazol-1-yl)aniline (where the pyrazole is directly attached to the phenyl ring), the target compound can adopt a wider range of dihedral angles. In structure-based drug design, particularly for kinase hinge-binding motifs, this flexibility allows the pyrazole to optimally align with the backbone NH/C=O of the target protein, often resulting in a 10- to 50-fold improvement in IC50 values for the resulting inhibitors compared to their rigid counterparts, which suffer from steric clashes[1].

Evidence DimensionConformational degrees of freedom (rotatable bonds)
Target Compound Data2 rotatable bonds (Ar-CH2-N)
Comparator Or Baseline1 rotatable bond (Ar-N in 4-(1H-pyrazol-1-yl)aniline)
Quantified Difference1 additional rotatable bond enabling optimal hinge-region alignment
ConditionsIn silico docking and in vitro kinase inhibition assays

Procuring the methylene-linked scaffold ensures the final synthesized ligands have the necessary conformational flexibility to achieve high-affinity target engagement.

Catalytic performance
Class-level
Syndiotactic PMMA, Tg up to 140 °C, narrower PDI

Para-derived Co(II) catalysts outperform non-pyrazole N-donor systems in MMA polymerization

Data from bidentate bis(pyrazolyl)methyl-aniline complexes; class-level trend

Kinase fragment SAR
Class-level
Para: NH2 vector aligns for hinge H-bond; meta/ortho: misaligned

Para isomer geometry required for reported kinase hinge-binding SAR

Qualitative SAR trend; consistent across multiple kinase targets

Scalable Synthesis of Pyrazole-Functionalized Intermediates

Because the pyrazole nitrogen remains non-nucleophilic during standard acylation, this compound is the correct precursor for large-scale, protecting-group-free synthesis of complex amides, directly reducing process mass intensity (PMI) and reagent costs in industrial manufacturing [1].

Development of Non-Basic, Membrane-Permeable Therapeutics

For projects requiring a bioisosteric heterocycle without the basicity liabilities of imidazoles, this scaffold provides a neutral pyrazole ring at physiological pH, directly translating to improved passive membrane permeability and reduced hERG off-target binding in lead optimization[1].

High-Throughput Synthesis of Kinase Inhibitor Libraries

Due to its chemoselective aniline group and the conformational flexibility provided by the methylene linker, this compound serves as an ideal building block for generating libraries of targeted therapeutics where the pyrazole acts as a hinge-binding motif in ATP-competitive kinase inhibitors [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase fragment library expansion
Regioisomeric purity (para isomer)
Hinge-binding SAR reproducibility
Bidentate bis(pyrazolyl)methyl-aniline ligands
Para geometry for symmetrical bidentate chelation
High-Tg, narrow-PDI PMMA catalysis
Probe conjugation via aniline NH2
Aniline NH2 reactivity and moderate lipophilicity
Biophysical profile of conjugates (solubility, permeability)
Pyrazole-containing polymers and MOFs
Para symmetry for extended rigid structures
Thermal stability and structural regularity of derived materials

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(1H-Pyrazol-1-ylmethyl)aniline

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